molecular formula C29H34O2S B8168826 10-(Tritylthio)decanoic acid

10-(Tritylthio)decanoic acid

Cat. No. B8168826
M. Wt: 446.6 g/mol
InChI Key: DTJCESYUXQVDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(Tritylthio)decanoic acid is a useful research compound. Its molecular formula is C29H34O2S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurological Benefits : A study by Tan et al. (2017) found that chronic feeding of 35E% of calories from tridecanoin improves mitochondrial function and reduces oxidative stress, which can benefit patients with epilepsy.

  • Diabetes Management : Research by Malapaka et al. (2011) discovered that decanoic acid acts as a modulator of PPAR and reduces blood glucose levels without causing weight gain in diabetic mice.

  • Pregnancy and Fertility : Yang et al. (2018) demonstrated that decanoic acid, commonly found in personal products, inhibits human trophoblast growth and invasion, potentially causing implantation and placentation failure during early pregnancy (Yang et al., 2018).

  • Biomedical Applications : Guardia et al. (2010) researched the synthesis of iron oxide nanoparticles coated with decanoic acid, finding them suitable for biomedical applications like MRI contrast agents and magnetic carriers for drug delivery (Guardia et al., 2010).

  • Insulin Sensitivity and Obesity : A 2020 study on tricaprin (a derivative of decanoic acid) suggests potential benefits for patients with type 2 diabetes and obesity by improving insulin sensitivity and decreasing androgen production (2020).

  • Biosynthesis Research : Wang et al. (2022) improved the continuous whole-cell catalytic biosynthesis of 10-HDA using decanoic acid, achieving significant yields (Wang et al., 2022).

  • Synthesis of Deuterated Compounds : Tulloch (1985) synthesized specifically deuterated decanoic acids and decanols, with high levels of trideuteration and dideuteration, for chemical studies (Tulloch, 1985).

  • Honeybee Royal Jelly Research : Fray et al. (1961) developed a process for preparing 10-acetoxy-decanoic acid from castor oil, closely related to the main fatty acid in honeybee royal jelly (Fray et al., 1961).

  • Environmental Applications : Li et al. (2021) successfully synthesized 10-HDA using decanoic acid in Escherichia coli, providing an eco-friendly and efficient production route (Li et al., 2021).

  • Material Science : Itaya et al. (1991) studied the vacuum deposition of 10-(1-pyrenyl) decanoic acid, observing the formation of excimer sites and pyrenyl aggregates influenced by substrate interactions (Itaya et al., 1991).

properties

IUPAC Name

10-tritylsulfanyldecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O2S/c30-28(31)23-15-4-2-1-3-5-16-24-32-29(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJCESYUXQVDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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